Cas no 1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate)

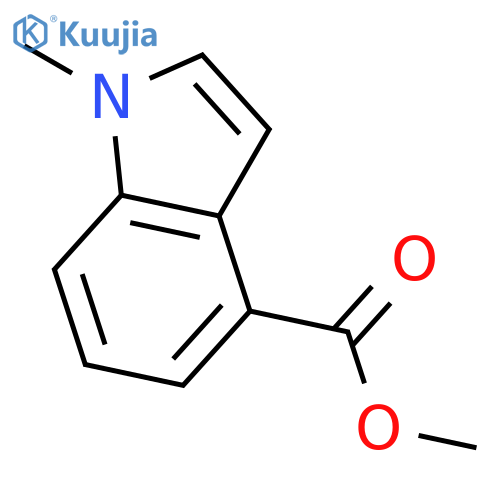

1444-12-8 structure

商品名:Methyl 1-methyl-1H-indole-4-carboxylate

CAS番号:1444-12-8

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD09839048

CID:1024698

PubChem ID:12396110

Methyl 1-methyl-1H-indole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-Indole-4-carboxylic acid methyl ester

- Methyl 1-methyl-1H-indole-4-carboxylate

- 1-Methyl-4-carbmethoxyindole

- 1-Methyl-4-carbomethoxyindole

- 1-Methyl-indol-carbonsaeure-(4)-methylester

- 1-methyl-indole-4-carboxylic acid methyl ester

- ACMC-209cso

- AK-92821

- ANW-20854

- CTK0B3162

- methyl 1-methyl-4-indolecarboxylate

- Methyl-1-methylindol-4-carboxylat

- SureCN701556

- Methyl 1-methylindole-4-carboxylate

- 1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester

- HVQOOSBDNRKUDW-UHFFFAOYSA-N

- methyl (N-methyl)-indole4-carboxylate

- methyl (N-methyl)-indole-4-carboxylate

- SY022480

- ST2413219

- V3326

- AKOS006239305

- AS-8599

- DB-230671

- DTXSID50496232

- Methyl1-methyl-1H-indole-4-carboxylate

- BAA44412

- 1444-12-8

- MFCD09839048

- SCHEMBL701556

- CS-0042590

-

- MDL: MFCD09839048

- インチ: 1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3

- InChIKey: HVQOOSBDNRKUDW-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 1-methyl-1H-indole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M338483-50mg |

Methyl 1-Methyl-1H-indole-4-carboxylate |

1444-12-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-100mg |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 100mg |

¥109.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-5g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 5g |

¥1549.0 | 2022-04-27 | |

| Chemenu | CM147505-10g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 10g |

$468 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US136-200mg |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 200mg |

192.0CNY | 2021-08-04 | |

| Alichem | A199007506-5g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 5g |

$294.00 | 2022-04-02 | |

| Alichem | A199007506-25g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 25g |

$1,123.20 | 2022-04-02 | |

| Apollo Scientific | OR110447-1g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 1g |

£60.00 | 2025-02-19 | ||

| Chemenu | CM147505-5g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 5g |

$281 | 2021-08-05 | |

| Fluorochem | 210072-5g |

Methyl 1-methyl-1H-indole-4-carboxylate |

1444-12-8 | 95% | 5g |

£196.00 | 2022-03-01 |

Methyl 1-methyl-1H-indole-4-carboxylate 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate) 関連製品

- 108438-43-3(Methyl 1-methyl-1H-indole-3-carboxylate)

- 90924-06-4(1-Methyl-1H-indole-4-carboxylic acid)

- 1204-32-6(methyl 1-methyl-1H-indole-6-carboxylate)

- 128742-76-7(Methyl 1-methyl-1H-indole-5-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1444-12-8)Methyl 1-methyl-1H-indole-4-carboxylate

清らかである:99%/99%

はかる:10g/5g

価格 ($):529.0/327.0